2-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one
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Description
2-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one is a useful research compound. Its molecular formula is C19H22N6O and its molecular weight is 350.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 350.18550935 g/mol and the complexity rating of the compound is 640. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of this compound are likely to be kinases , such as CDK2 and VEGFR2 . Kinases are enzymes that catalyze the transfer of a phosphate group from ATP to a specific molecule, and they play a crucial role in various cellular processes, including cell division, metabolism, and signal transduction .
Mode of Action
The compound interacts with its targets by binding to the kinase’s active site, thereby inhibiting its activity . This interaction can lead to changes in the phosphorylation state of proteins, affecting their function and the cellular processes they regulate .
Biochemical Pathways
The inhibition of kinases like CDK2 can affect the cell cycle , leading to cell cycle arrest . This is because CDK2 is a key regulator of the cell cycle, and its inhibition can prevent cells from progressing through the cycle . Similarly, the inhibition of VEGFR2 can affect angiogenesis , the process by which new blood vessels form .
Result of Action
The result of the compound’s action can be seen at the molecular and cellular levels. At the molecular level, the compound’s inhibition of kinases can lead to changes in protein phosphorylation . At the cellular level, these changes can lead to cell cycle arrest and apoptosis, or programmed cell death .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For example, the pH of the environment can affect the compound’s solubility and stability, while the presence of other molecules can influence its binding to its target . Additionally, the compound’s efficacy can be influenced by factors such as the expression level of its target and the presence of other signaling molecules .
Properties
IUPAC Name |
2-[[1-(6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)azetidin-3-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O/c1-12-6-16-18(22-12)19(21-11-20-16)24-8-13(9-24)10-25-17(26)7-14-4-2-3-5-15(14)23-25/h6-7,11,13,22H,2-5,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFSAXRJZSIMIBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C(=NC=N2)N3CC(C3)CN4C(=O)C=C5CCCCC5=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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